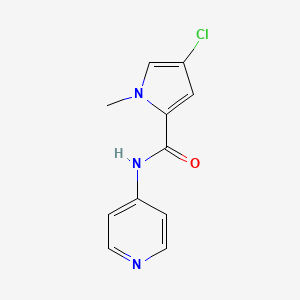
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important for the immune system. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
作用機序
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide reduces the activity of these cytokines, which are important for the immune system. This leads to a reduction in the inflammation that is associated with autoimmune diseases.
Biochemical and Physiological Effects:
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been shown to reduce the levels of cytokines such as IL-2, IL-4, and IL-21 in patients with autoimmune diseases. This leads to a reduction in the inflammation that is associated with these diseases. 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
実験室実験の利点と制限
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information about its mechanism of action and potential therapeutic applications. However, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of JAK3 on the immune system. It also has the potential to affect other signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide. One direction is to study its potential use in the treatment of other autoimmune diseases, such as lupus and type 1 diabetes. Another direction is to study its potential use in combination with other therapies, such as biologic agents. Additionally, there is a need for further research on the long-term safety and efficacy of 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide in patients with autoimmune diseases.
合成法
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2005 article by researchers at Pfizer.
科学的研究の応用
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide was shown to be effective in reducing the symptoms of rheumatoid arthritis. It has also been studied for its potential use in the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
特性
IUPAC Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-15-7-8(12)6-10(15)11(16)14-9-2-4-13-5-3-9/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNZTNHPMSXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
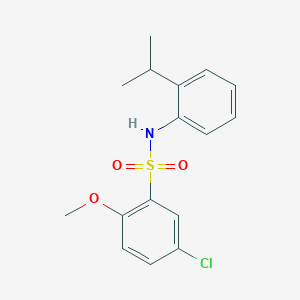
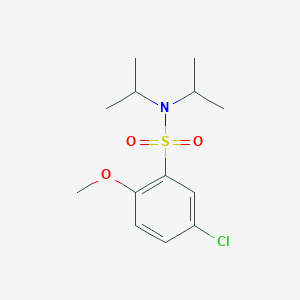
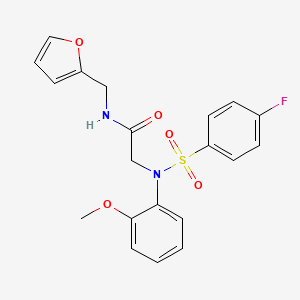
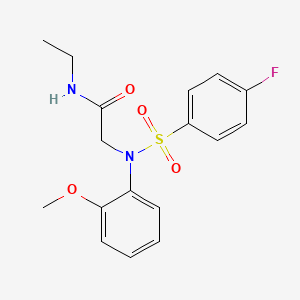
![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)
![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)
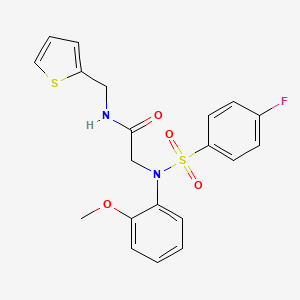
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
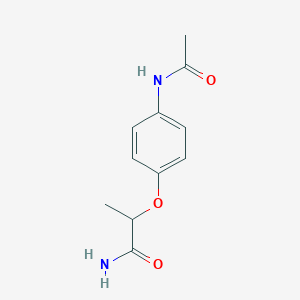
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)